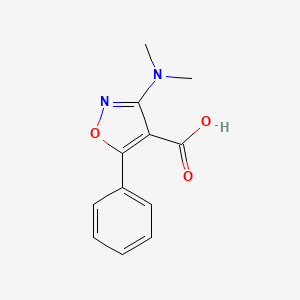3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid
CAS No.: 2270908-30-8
Cat. No.: VC5959530
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2270908-30-8 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.239 |
| IUPAC Name | 3-(dimethylamino)-5-phenyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-14(2)11-9(12(15)16)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | ISTBGBSWEVQTEI-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-(Dimethylamino)-5-phenylisoxazole-4-carboxylic acid belongs to the isoxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its molecular formula is , with a molecular weight of 232.24 g/mol . The SMILES notation (CN(C)C1=NOC(=C1C(=O)O)C2=CC=CC=C2) clarifies the substitution pattern: the dimethylamino group (-N(CH)) occupies position 3, the phenyl ring is at position 5, and the carboxylic acid (-COOH) resides at position 4 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.24 g/mol | |
| Topological Polar Surface Area (TPSA) | 66.57 Ų | |
| Partition Coefficient (LogP) | 2.1058 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 |
The TPSA and LogP values suggest moderate polarity and lipophilicity, making it suitable for drug discovery applications where membrane permeability is critical .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(dimethylamino)-5-phenylisoxazole-4-carboxylic acid involves multi-step reactions, often starting with functionalized isoxazole precursors. A common strategy employs lithiation and subsequent carboxylation or substitution reactions . For example:
-
Lithiation at Position 4: 3-Phenyl-5-chloroisoxazole undergoes lithiation with n-butyllithium, followed by carboxylation with CO to introduce the carboxylic acid group .
-
Dimethylamino Introduction: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination. In one approach, 3-bromo-5-phenylisoxazole-4-carboxylic acid reacts with dimethylamine under basic conditions .
Key Reaction Conditions:
-
Coupling Agents: HBTU or HATU mediate amide bond formation between isoxazole carboxylic acids and amines .
-
Reductive Amination: Sodium borohydride reduces imine intermediates to secondary amines .
Challenges and Optimizations
Synthetic challenges include regioselectivity in substitution reactions and stability of intermediates. For instance, bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid with N-bromosuccinimide (NBS) may yield undesired byproducts unless carefully controlled . Microwave-assisted synthesis has been explored to improve yields and reduce reaction times .
Physicochemical and Spectroscopic Properties
| GHS Parameter | Detail | Source |
|---|---|---|
| Signal Word | Warning | |
| Precautionary Measures | P261, P264, P271 | |
| First Aid | Rinse skin/eyes with water |
Applications in Research
Material Science
The dimethylamino group’s electron-donating properties make this compound a candidate for optoelectronic materials. Its rigid isoxazole core could stabilize charge-transfer complexes .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume